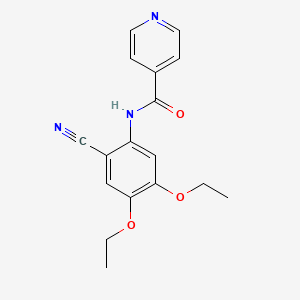![molecular formula C17H27N3O2 B5593251 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)
1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine and its analogues involves strategic modifications to enhance certain properties such as reduced lipophilicity for potential use as positron emission tomography radiotracers. Novel analogues have been designed by substituting methylene groups with more polar functional groups to achieve the desired characteristics (Abate et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Studies involving X-ray diffraction have provided insights into the molecular conformation, revealing how molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds, such as their ability to undergo Dieckmann cyclization, are pivotal for their synthesis and functionalization. This cyclization is a key step in forming piperazine-2,5-diones, which are significant for the structural framework of these compounds (Aboussafy & Clive, 2012).
科学的研究の応用
Therapeutic and Diagnostic Applications
Oncology and Neurology : A study highlighted analogues of σ receptor ligand PB28, demonstrating potential therapeutic and diagnostic applications in oncology due to their affinity for σ receptors. The analogues with reduced lipophilicity were designed for better tumor penetration and minimal antiproliferative activity, suggesting utility in imaging and treatment of cancerous tissues (Abate et al., 2011).
Antimicrobial Activity : Piperazine derivatives have been investigated for their antibacterial and antifungal properties. Novel derivatives demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014).
Anti-inflammatory and Immunomodulatory Effects : Certain piperazine compounds were found to possess anti-inflammatory and immunosuppressive activities, highlighting their potential in treating inflammatory disorders and autoimmune diseases (Błaszczyk, Gieldanowski, 1976).
Biochemical and Pharmacological Research
Receptor Binding and Selectivity : Piperazine analogues have been synthesized to study their binding affinities and selectivity towards melanocortin and sigma receptors, contributing to the understanding of receptor-ligand interactions and the development of receptor-targeted therapies (Mutulis et al., 2004).
Enzyme Inhibition : Compounds containing the piperazine moiety have been evaluated for their ability to inhibit specific enzymes, such as MurB, crucial for bacterial cell wall synthesis. This suggests their potential in designing new antibacterial drugs targeting resistant bacterial strains (Mekky, Sanad, 2020).
Cancer Research : Piperazine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment. The structural modification of these compounds may lead to the development of new anticancer drugs with improved efficacy and specificity (Yarim, Koksal, Durmaz, Atalay, 2012).
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)15-12-16(22-18-15)17(21)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLNQRZTAUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)


![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)

